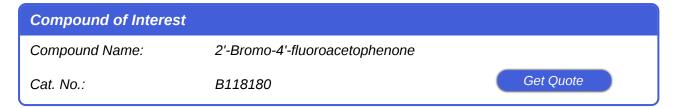


# Technical Guide: Physicochemical Properties and Analysis of 2'-Bromo-4'-fluoroacetophenone

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2'-Bromo-4'-fluoroacetophenone** is a halogenated aromatic ketone that serves as a crucial building block in organic synthesis. Its unique molecular structure, featuring both bromine and fluorine atoms, imparts specific reactivity that is leveraged in the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the melting point of **2'-Bromo-4'-fluoroacetophenone**, detailed experimental protocols for its determination, and its key chemical properties.

# **Chemical Identity and Properties**

A critical distinction must be made between two closely related isomers: **2'-Bromo-4'-fluoroacetophenone** and 2-Bromo-4'-fluoroacetophenone. While their names are similar, their chemical structures and CAS numbers differ, leading to different physical and chemical properties. This guide focuses on **2'-Bromo-4'-fluoroacetophenone**.

Table 1: Physicochemical Data for 2'-Bromo-4'-fluoroacetophenone



Property	Value	Reference
Chemical Name	1-(2-bromo-4- fluorophenyl)ethanone	[1][2]
Synonyms	2'-Bromo-4'- fluoroacetophenone	[1][2]
CAS Number	1006-39-9	[1][2][3][4][5]
Molecular Formula	C8H6BrFO	[4][5]
Molecular Weight	217.04 g/mol	[4]
Melting Point	48-50 °C	[1][2][4]
Boiling Point	150 °C @ 12 mmHg	[1][3][5]
Appearance	Pale yellow low melting solid	[4]
Flash Point	116.5 °C	[1]

For the purpose of clarity, the properties of the isomer, 2-Bromo-4'-fluoroacetophenone, are provided in the table below.

Table 2: Physicochemical Data for 2-Bromo-4'-fluoroacetophenone



Property	Value	Reference
Chemical Name	2-Bromo-1-(4- fluorophenyl)ethanone	[6]
Synonyms	4-Fluorophenacyl bromide	
CAS Number	403-29-2	[6][7]
Molecular Formula	C8H6BrFO	[6]
Molecular Weight	217.04 g/mol	[6]
Melting Point	47-49 °C	[6]
Boiling Point	150 °C @ 12 mmHg	[6]
Appearance	White to light yellow powder/crystal	

# **Experimental Protocol: Melting Point Determination**

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. The following is a generalized protocol for the determination of the melting point of **2'-Bromo-4'-fluoroacetophenone** using a modern digital melting point apparatus.

Objective: To accurately determine the melting point range of a crystalline sample of **2'-Bromo-4'-fluoroacetophenone**.

#### Materials:

- 2'-Bromo-4'-fluoroacetophenone sample
- Capillary tubes (closed at one end)
- Digital melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle (if sample is not a fine powder)
- Spatula



#### Procedure:

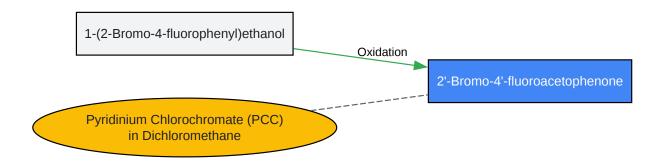
- Sample Preparation:
  - Ensure the **2'-Bromo-4'-fluoroacetophenone** sample is a fine, dry powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[8]
  - Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[9]
  - Invert the tube and tap it gently on a hard surface to pack the sample into the closed end.
     The packed sample height should be approximately 1-2 mm.[9][10]
- Instrument Setup:
  - Turn on the digital melting point apparatus and allow it to stabilize.
  - If the approximate melting point is unknown, a rapid preliminary run can be performed with a fast ramp rate (e.g., 10-20 °C/minute) to get an estimated range.[8]
  - For an accurate measurement, set a plateau temperature a few degrees below the expected melting point (e.g., 45 °C for 2'-Bromo-4'-fluoroacetophenone).
- Measurement:
  - Insert the prepared capillary tube into the sample holder of the apparatus.
  - Set the ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium.[10]
  - Observe the sample through the magnifying lens.
  - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
  - Continue heating and record the temperature at which the last solid crystal melts (the end
    of the melting range).[10]



- The melting point is reported as this range. For a pure substance, this range should be narrow (typically 0.5-1.0 °C). A broadened melting range can indicate the presence of impurities.[9]
- Mixed Melting Point (for identity confirmation):
  - To confirm the identity of the unknown sample, a mixed melting point determination can be performed.
  - A small amount of the unknown is intimately mixed with an authentic sample of 2'-Bromo-4'-fluoroacetophenone.
  - The melting point of the mixture is then determined. If there is no depression or broadening of the melting point range, it provides strong evidence that the unknown sample is identical to the authentic sample.[10][11]

## **Synthesis Pathway**

**2'-Bromo-4'-fluoroacetophenone** can be synthesized through the oxidation of 1-(2-bromo-4-fluorophenyl)ethanol. This reaction is a key step in providing the acetophenone functional group.



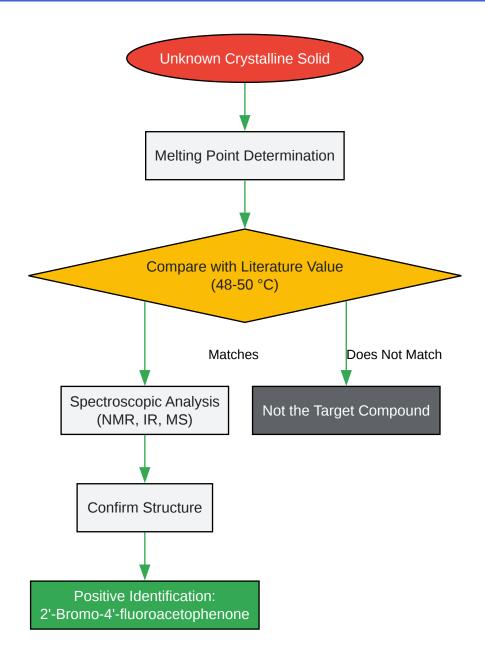
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Caption: Synthesis of **2'-Bromo-4'-fluoroacetophenone**.

## **Logical Workflow for Compound Identification**

The identification of an unknown crystalline solid suspected to be **2'-Bromo-4'- fluoroacetophenone** involves a systematic process of physical and spectroscopic analysis.





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Caption: Workflow for compound identification.

## Conclusion

The melting point is a critical parameter for the characterization of **2'-Bromo-4'-fluoroacetophenone**, providing a straightforward method for preliminary identification and purity assessment. When combined with spectroscopic techniques and a clear understanding of its synthesis, researchers can confidently utilize this versatile intermediate in the development of novel chemical entities. The protocols and data presented in this guide are



intended to support the work of scientists and professionals in the fields of chemical research and drug development.

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